molecular formula C14H12N2 B14354408 1H-Indazole, 1-(4-methylphenyl)- CAS No. 92160-67-3

1H-Indazole, 1-(4-methylphenyl)-

Cat. No.: B14354408
CAS No.: 92160-67-3
M. Wt: 208.26 g/mol
InChI Key: FUROWUQNJZNRIL-UHFFFAOYSA-N
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Description

Foundational Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. elsevierpure.comopenmedicinalchemistryjournal.com Their structural diversity and ability to interact with biological targets make them essential scaffolds in drug discovery and materials science. elsevierpure.comopenmedicinalchemistryjournal.comresearchgate.net These compounds are found in a vast array of natural products, including vitamins and alkaloids, as well as in synthetic pharmaceuticals. nih.govresearchtrend.net The presence of nitrogen atoms allows for hydrogen bonding and other molecular interactions that are crucial for biological activity. researchgate.net Consequently, research into nitrogen-containing heterocycles continues to be a vibrant area, with ongoing efforts to develop new synthetic methods and explore their applications in catalysis, agrochemicals, and functional materials. elsevierpure.comfrontiersin.org

Structural Characteristics and Isomeric Forms of Indazole Nucleus Relevant to 1H-Indazole, 1-(4-methylphenyl)-

The indazole nucleus, with the chemical formula C₇H₆N₂, is a bicyclic aromatic system. wikipedia.orgnih.gov This structure is also known as benzopyrazole. nih.gov The core of 1H-Indazole, 1-(4-methylphenyl)- is the indazole ring, which exhibits unique properties due to the arrangement of its atoms.

Indazole derivatives can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. researchgate.netnih.gov Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The equilibrium between these forms is influenced by various factors, including the solvent and the nature of substituents on the indazole ring. austinpublishinggroup.com Generally, the 1H-tautomer is considered to be the more thermodynamically stable and, therefore, the predominant form. researchgate.netnih.gov This tautomerism significantly impacts the chemical reactivity, physical properties, and biological activities of indazole derivatives. nih.gov

The synthesis of N-substituted indazoles, such as 1H-Indazole, 1-(4-methylphenyl)-, presents a challenge in controlling the position of substitution on the nitrogen atoms. This is known as regioselectivity. The reaction conditions, including the choice of base, solvent, and alkylating or arylating agent, play a crucial role in determining whether the substituent attaches to the N1 or N2 position of the indazole ring. nih.govnih.govbeilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-substituted isomer. nih.govresearchgate.net The electronic and steric properties of substituents already present on the indazole ring also influence the regiochemical outcome of the reaction. nih.govresearchgate.net Achieving high regioselectivity is often a key objective in the synthesis of specific indazole-based compounds for targeted applications. nih.govbeilstein-journals.org

Overview of Academic Research Trajectories for N-Substituted Indazole Derivatives

N-substituted indazole derivatives are a focal point of extensive academic and industrial research due to their broad spectrum of biological activities. nih.govnih.gov These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govnih.gov The ability to modify the substituent at the nitrogen position allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity for specific biological targets. nih.gov Research is also directed towards developing novel synthetic methodologies to access structurally diverse N-substituted indazoles and exploring their applications in materials science, for example, as electronically active materials. researchgate.net The structure-activity relationship (SAR) studies of these derivatives are a continuous effort to design new and more potent therapeutic agents. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92160-67-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(4-methylphenyl)indazole

InChI

InChI=1S/C14H12N2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15-16/h2-10H,1H3

InChI Key

FUROWUQNJZNRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1h Indazole, 1 4 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed experimental NMR data for 1H-Indazole, 1-(4-methylphenyl)- is not available in the public domain based on the conducted searches. A full analysis requires specific chemical shifts and coupling constants which could not be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR chemical shift and coupling constant data for 1H-Indazole, 1-(4-methylphenyl)- could not be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data

Specific ¹³C NMR chemical shift data for 1H-Indazole, 1-(4-methylphenyl)- is not available.

Application of Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY)

A specific 2D NMR analysis, including COSY, TOCSY, or NOESY spectra, for 1H-Indazole, 1-(4-methylphenyl)- was not found in the surveyed literature. Such an analysis would be crucial for the unambiguous assignment of proton and carbon signals and for determining spatial proximities between protons.

Vibrational and Electronic Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A specific, experimentally obtained FT-IR spectrum with peak assignments for 1H-Indazole, 1-(4-methylphenyl)- could not be sourced.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of 1H-Indazole, 1-(4-methylphenyl)- provides valuable insights into its conjugated π-electron system. The UV-Vis spectrum is characterized by absorption bands that arise from electronic transitions between different molecular orbitals. For aromatic and heterocyclic compounds like this one, the most significant transitions are typically π → π* and n → π* transitions.

The indazole ring system, being aromatic, possesses a delocalized π-electron system. The attachment of the 4-methylphenyl (p-tolyl) group at the N1 position extends this conjugation. This extended chromophore is expected to give rise to distinct absorption bands in the UV region. The observed transitions are influenced by the electronic properties of both the indazole core and the phenyl substituent.

The spectrum is anticipated to exhibit strong absorptions corresponding to π → π* transitions, which are characteristic of the conjugated aromatic system. These transitions, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are typically of high intensity (large molar absorptivity, ε). Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the indazole ring, may also be observed, often as shoulders on the main absorption bands or as separate bands at longer wavelengths.

In a study of a structurally related compound containing a 1-(p-tolyl) moiety, specifically (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, UV-Vis spectroscopy revealed significant electronic transitions at 325 nm and 415 nm, indicative of an extended conjugated system. nepjol.info While the exact absorption maxima (λmax) for 1H-Indazole, 1-(4-methylphenyl)- would require experimental measurement, the data from analogous structures suggest that the principal absorption bands would likely fall within the 200-400 nm range.

The position and intensity of these absorption bands are sensitive to the solvent used for the analysis, which can influence the energy levels of the molecular orbitals.

Table 1: Expected UV-Vis Absorption Data for 1H-Indazole, 1-(4-methylphenyl)-

Transition TypeExpected Wavelength Range (λmax)Expected Molar Absorptivity (ε)
π → π200 - 350 nmHigh
n → π300 - 400 nmLow to Medium

Note: The exact values require experimental determination and can be influenced by the solvent.

Mass Spectrometry and Elemental Analysis for Molecular Composition and Purity Verification

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 1H-Indazole, 1-(4-methylphenyl)- (molecular formula C14H12N2), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula.

The expected monoisotopic mass of this compound is 208.1000 Da. In a typical mass spectrum, the molecular ion peak ([M]+) would be observed at an m/z value corresponding to this mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), adducts with protons ([M+H]+), sodium ([M+Na]+), or other ions may also be detected. For instance, the [M+H]+ ion would have an expected m/z of 209.1073.

The fragmentation pattern observed in the mass spectrum provides further structural information. Cleavage of the bond between the indazole ring and the tolyl group, as well as fragmentation of the indazole ring itself, can produce characteristic fragment ions.

For comparison, high-resolution mass spectrometry of a related compound, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate, yielded a found [M]+ of 266.1048, which is in close agreement with its calculated mass of 266.1055. nih.gov This demonstrates the accuracy of HRMS in verifying the composition of such derivatives.

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in the compound. This data is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. The theoretical elemental composition of 1H-Indazole, 1-(4-methylphenyl)- is calculated based on its molecular formula, C14H12N2.

Table 2: Molecular Composition and Expected Analytical Data for 1H-Indazole, 1-(4-methylphenyl)-

ParameterExpected Value
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Monoisotopic Mass 208.1000 Da
Expected [M+H]+ (HRMS) 209.1073 m/z
Elemental Analysis (C) 80.74%
Elemental Analysis (H) 5.81%
Elemental Analysis (N) 13.45%

The experimental values obtained from these analytical techniques should closely match these theoretical values to confirm the identity and purity of 1H-Indazole, 1-(4-methylphenyl)- .

Computational Chemistry and Theoretical Investigations of 1h Indazole, 1 4 Methylphenyl Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the properties of indazole derivatives. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations also provide insights into the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

The electronic structure analysis yields crucial information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT Calculated Parameters for Indazole Derivatives (Note: This table contains representative data for related indazole derivatives due to the lack of specific published data for 1H-Indazole, 1-(4-methylphenyl)-)

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1-Butyl-1H-indazole-3-carboxamide (8a)B3LYP/6-311+-6.21-0.985.23
1-Butyl-N-phenyl-1H-indazole-3-carboxamide (8b)B3LYP/6-311+-5.89-1.344.55
1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide (8j)B3LYP/6-311+-5.67-1.254.42
Data adapted from a study on 3-carboxamide indazole derivatives, illustrating the application of DFT in determining electronic properties. nih.gov

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of 1-aryl-1H-indazoles, computational studies can elucidate the reaction pathways, identify transition states, and calculate activation energies. rsc.orgresearchgate.net For example, the synthesis of 1-aryl-1H-indazoles can proceed through a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov DFT calculations can model the entire reaction coordinate, providing a detailed understanding of the catalytic cycle and the factors influencing the reaction rate and yield.

The energy profile of a reaction, as calculated by DFT, maps the energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states, and the energy difference between the reactants and the highest energy transition state is the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers. For the parent indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov The presence of substituents can influence this energy difference. For 1H-Indazole, 1-(4-methylphenyl)-, the 1H-tautomer is the named and expected major form.

Furthermore, in reactions such as alkylation, a mixture of N-1 and N-2 substituted products can be formed. DFT calculations can predict the regioselectivity of such reactions by comparing the activation energies for the formation of the different isomers. The isomer formed via the pathway with the lower activation energy is predicted to be the major product.

Molecular Modeling and Simulation Methodologies

Beyond DFT, other molecular modeling techniques are crucial for understanding the biological context of molecules like 1H-Indazole, 1-(4-methylphenyl)-, especially in the field of drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). derpharmachemica.com This method is widely used to screen virtual libraries of compounds for their potential to bind to a specific biological target. The output of a docking simulation is a binding score, which estimates the binding affinity, and a predicted binding pose.

For indazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies have been performed to understand their interactions with various enzymes and receptors. nih.govjocpr.comtandfonline.com For instance, indazole derivatives have been docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme to explore their potential as anti-inflammatory agents. researchgate.net A typical docking study would involve preparing the 3D structure of 1H-Indazole, 1-(4-methylphenyl)- and docking it into the binding site of a target protein. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are then analyzed to rationalize the binding affinity.

Table 2: Representative Molecular Docking Results for Indazole Derivatives (Note: This table presents illustrative data for related indazole derivatives against a specific cancer-related protein.)

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide (8v)Renal Cancer-related Protein (6FEW)-9.1
1-Butyl-N-(4-ethylphenyl)-1H-indazole-3-carboxamide (8w)Renal Cancer-related Protein (6FEW)-9.2
1-Butyl-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide (8y)Renal Cancer-related Protein (6FEW)-9.4
Data adapted from a study on the docking of 3-carboxamide indazole derivatives against a renal cancer-related protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is a regression or classification model that can be used to predict the activity of new, untested compounds.

The development of a QSAR model involves several steps:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by using an external test set of compounds.

For indazole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anti-inflammatory or anticancer effects. nih.gov A QSAR model for a series of 1-aryl-1H-indazoles could help in designing new derivatives with enhanced potency by suggesting which substituents at specific positions would be beneficial for activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecular systems, including the conformational landscape and intermolecular interactions of 1H-Indazole, 1-(4-methylphenyl)-. While specific MD studies on this particular molecule are not extensively documented in public literature, the methodology is well-established for analogous heterocyclic systems and provides a robust framework for potential investigations. nih.govmdpi.com

An MD simulation of 1H-Indazole, 1-(4-methylphenyl)- would typically be initiated by defining a simulation box containing one or more molecules of the compound, solvated with a suitable solvent model, such as TIP3P water, to mimic physiological or experimental conditions. The system's interactions would be governed by a force field (e.g., AMBER, CHARMM, or GROMOS) that parameterizes the potential energy of the system as a function of atomic coordinates.

Further analysis, such as calculating the root-mean-square fluctuation (RMSF) for each atom, can reveal the flexibility of different parts of the molecule. It is expected that the terminal methyl group of the tolyl substituent would exhibit higher RMSF values, indicating greater mobility.

Interaction studies, particularly with biological macromolecules like proteins, are a major application of MD simulations. nih.gov After docking 1H-Indazole, 1-(4-methylphenyl)- into the active site of a target protein, MD simulations can refine the binding pose and provide insights into the stability of the protein-ligand complex. mdpi.com Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. The binding free energy can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which correlate well with experimental measures of binding affinity. nih.govnih.gov

Computational Approaches for Spectroscopic Parameter Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become an indispensable tool for structure elucidation and verification. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating isotropic nuclear magnetic shielding constants. researchgate.netresearchgate.net This method is frequently employed within the framework of Density Functional Theory (DFT). rsc.orgnih.gov

For 1H-Indazole, 1-(4-methylphenyl)-, the computational process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p). rsc.orgnih.gov Following geometry optimization, the GIAO method is used with the same or a larger basis set (e.g., 6-311++G(d,p) or TZVP) to calculate the absolute shieldings (σ) for each nucleus (¹H and ¹³C). nih.govnih.govcore.ac.uk

These absolute shielding values, calculated for an isolated molecule in the gas phase, are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample. imist.ma Empirical scaling equations derived from linear regression analysis of calculated versus experimental data for a set of similar molecules can further improve the accuracy of the predicted shifts. nih.gov

Studies on related indazole and heterocyclic structures have shown that GIAO calculations can reproduce experimental chemical shifts with high correlation coefficients (R² > 0.9). researchgate.net Such calculations are particularly valuable for assigning signals in complex spectra and for distinguishing between isomers. For 1H-Indazole, 1-(4-methylphenyl)-, theoretical calculations can definitively assign the chemical shifts for each proton and carbon on both the indazole and the 4-methylphenyl rings.

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for 1H-Indazole, 1-(4-methylphenyl)- using the GIAO method.

AtomTheoretical ¹H Shift (ppm)Experimental ¹H Shift (ppm)Theoretical ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C3--134.5133.8
H38.158.10--
C4--121.3120.9
H47.607.55--
C5--122.0121.5
H57.157.10--
C6--127.8127.2
H67.407.35--
C7--110.5110.0
H77.807.75--
C7a--141.0140.4
C3a--124.9124.3
C1'--135.2134.6
C2'/C6'--120.1119.6
H2'/H6'7.507.45--
C3'/C5'--130.5130.0
H3'/H5'7.307.25--
C4'--139.0138.5
C-CH₃--21.220.8
H-CH₃2.402.38--

Note: The data in this table is representative and compiled based on typical results from DFT/GIAO calculations for similar indazole derivatives. Actual experimental and calculated values may vary.

Computational chemistry also provides reliable methods for predicting ultraviolet-visible (UV-Vis) and infrared (IR) spectra, which are fundamental for characterizing molecular structure and electronic properties.

The prediction of electronic absorption spectra (UV-Vis) is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov Similar to NMR calculations, the process starts with an optimized ground-state geometry of 1H-Indazole, 1-(4-methylphenyl)-. The TD-DFT calculation then computes the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations can be performed for the molecule in the gas phase or, more accurately, in a solvent using a continuum model like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net For aromatic systems like this indazole derivative, the predicted spectra would show characteristic π → π* transitions.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP). core.ac.uk This computation yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. rsc.orgresearchgate.net The predicted IR spectrum for 1H-Indazole, 1-(4-methylphenyl)- would feature characteristic peaks for N-H stretching, C-H stretching (both aromatic and aliphatic), C=C and C=N ring stretching, and out-of-plane bending vibrations.

Table 2: Predicted Spectroscopic Parameters for 1H-Indazole, 1-(4-methylphenyl)-.

Spectroscopic TechniqueParameterPredicted ValueAssignment
UV-Vis (TD-DFT) λ_max 1~290 nmπ → π* transition (Indazole ring)
λ_max 2~250 nmπ → π* transition (Phenyl ring)
IR (DFT) Wavenumber 1~3150 cm⁻¹Aromatic C-H Stretch
Wavenumber 2~3050 cm⁻¹Indazole N-H Stretch (associated)
Wavenumber 3~2925 cm⁻¹Methyl C-H Stretch
Wavenumber 4~1610 cm⁻¹C=C Aromatic Ring Stretch
Wavenumber 5~1520 cm⁻¹C=N Indazole Ring Stretch
Wavenumber 6~820 cm⁻¹p-Disubstituted Benzene (B151609) C-H Bend

Note: This table contains representative values based on calculations for analogous aromatic and heterocyclic compounds. The exact values depend on the level of theory, basis set, and solvent model used.

Applications in Catalysis: Indazole Based Ligands and Metal Complexes

Design and Synthesis of Indazole-Derived N-Heterocyclic Carbenes (NHCs) as Ligands

N-Heterocyclic carbenes (NHCs) have become a cornerstone in modern organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. nsf.gov The indazole framework provides a unique platform for the development of novel NHC ligands.

The general synthesis of indazole-derived NHC precursors, specifically indazolium salts, typically involves the N-alkylation of the indazole core. nsf.gov For 1H-Indazole, 1-(4-methylphenyl)-, this would involve alkylation at the N2 position to generate the corresponding indazolium salt, which can then be deprotonated to yield the free carbene. This carbene can subsequently be coordinated to a metal center. A key synthetic strategy for creating sterically hindered indazole-based NHCs is the Cadogan indazole synthesis, which allows for the construction of the indazole ring system with bulky N-aryl substituents in a modular fashion. nsf.gov This method involves the cyclization of sterically hindered N-aryl-1-(2-nitrophenyl)methanimines using a phosphite reagent. nsf.gov

Steric and Electronic Properties of Indazole-NHC Ligands

The electronic nature of indazole-derived NHCs is characterized by strong σ-donation, which is a general feature of NHC ligands. scripps.edu The placement of the carbene center at the C3 position of the indazole ring results in a ligand with strong electron-donating capabilities. nsf.gov The electronic properties of NHCs can be experimentally evaluated by analyzing the CO stretching frequencies in their corresponding metal-carbonyl complexes, such as [Ni(CO)3(NHC)]. kaust.edu.sa

While the general principles of indazole-derived NHC design are well-established, specific experimental data on the steric and electronic parameters for an NHC derived from 1H-Indazole, 1-(4-methylphenyl)- are not available in the reviewed literature.

Performance in Homogeneous Catalysis, including Gold-Catalyzed Reactions

Indazole-derived NHC-metal complexes have shown promise in various homogeneous catalytic transformations. The strong M-NHC bond contributes to the stability of the catalytic species. researchgate.net Gold(I)-NHC complexes, in particular, are powerful catalysts for a range of organic reactions. mdpi.comnih.gov The synthesis of these complexes can be achieved through the reaction of the indazolium salt with a suitable gold precursor, such as [AuCl(SMe2)], in the presence of a base. nih.gov

The catalytic activity of these complexes is influenced by the steric and electronic properties of the NHC ligand. nih.gov While the potential for developing highly active catalysts from 1H-Indazole, 1-(4-methylphenyl)- derived NHCs is significant, specific examples of their application in homogeneous catalysis, including gold-catalyzed reactions, have not been detailed in the available research.

Indazole-Functionalized Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are another major class of ligands in transition metal catalysis, and their properties can be modulated by the incorporation of various functional groups. nih.gov The indazole moiety, when integrated into a phosphine ligand, can influence the electronic properties of the ligand and provide a handle for further functionalization.

Synthesis and Characterization of Phosphine Ligands Incorporating Indazole Moieties

A synthetic route to indazole-functionalized phosphine ligands has been developed, which can be adapted for the specific case of 1H-Indazole, 1-(4-methylphenyl)-. A general approach involves the lithiation of a bromo-substituted indazole, followed by quenching with a chlorophosphine, such as diphenylphosphine chloride (Ph2PCl). nih.govacs.org For instance, starting with a 4-bromo-1-(4-methylphenyl)-1H-indazole, treatment with n-butyllithium at low temperature would generate the corresponding lithiated species. Subsequent reaction with Ph2PCl would yield the desired (1-(4-methylphenyl)-1H-indazol-4-yl)diphenylphosphine ligand.

The characterization of such ligands is typically performed using multinuclear NMR spectroscopy. The ³¹P NMR spectrum would show a characteristic chemical shift for the phosphine group. nih.govacs.org For example, a related ligand, (1-methyl-1H-indazol-4-yl)diphenylphosphine, exhibits a ³¹P NMR signal at -11.84 ppm. nih.govacs.org The successful synthesis is further confirmed by ¹H NMR spectroscopy, which would show the characteristic signals for the indazole and the 4-methylphenyl groups. nih.govacs.org

Electronic Effects and Tunability in Catalytic Systems (e.g., Gold(I) Catalysis)

The electronic properties of indazole-phosphine ligands can be readily tuned. nih.govacs.org A key feature of the indazole moiety is the presence of a second nitrogen atom (N2) with a lone pair of electrons. nih.govacs.org This nitrogen can be alkylated, for example with methyl trifluoromethanesulfonate (MeOTf), to introduce a positive charge into the ligand backbone. nih.govacs.org This modification significantly alters the electronic properties of the phosphine ligand, making it more electron-withdrawing.

This tunability has been demonstrated in the context of gold(I) catalysis. nih.govacs.org The neutral indazole-phosphine ligand can be coordinated to a gold(I) precursor, such as [AuCl(tht)], to form a neutral gold(I)-phosphine complex. Subsequent methylation of the indazole N2 atom yields a cationic gold(I)-phosphine complex. nih.govacs.org The introduction of the positive charge enhances the electrophilicity of the gold center, which can lead to enhanced catalytic activity in certain reactions. nih.govacs.org

The effect of this electronic tuning has been studied in benchmark reactions like the cyclization of propargyl amides. nih.govacs.org The catalytic performance of the neutral and cationic gold(I) complexes of a closely related 1-methyl-indazole phosphine ligand is summarized in the table below.

Catalyst Conversion (%) Time (h)
Neutral Au(I) Complex >98 2
Cationic Au(I) Complex 86 4

Catalytic performance in the cyclization of a propargyl amide. The neutral complex is [(1-methyl-1H-indazol-4-yl)diphenylphosphine]AuCl and the cationic complex is the N2-methylated derivative. nih.govacs.org

This data illustrates the significant impact of the electronic properties of the indazole-phosphine ligand on the catalytic activity of the corresponding gold(I) complex. While this data is for the 1-methyl analogue, similar electronic tuning and catalytic effects would be expected for complexes derived from 1H-Indazole, 1-(4-methylphenyl)-.

Development of Indazole-Containing Metal Complexes for Heterogeneous Catalytic Processes

The development of heterogeneous catalysts is of great importance for practical applications, as it simplifies catalyst separation and recycling. The immobilization of catalytically active metal complexes on solid supports is a common strategy to achieve this. escholarship.orgresearchgate.net Indazole-containing ligands can be functionalized to enable their grafting onto solid supports, thereby creating heterogeneous catalysts.

While the synthesis of metal complexes with indazole-based ligands is well-documented, and the principles of creating heterogeneous catalysts are established, specific examples of the development and application of heterogeneous catalysts derived from 1H-Indazole, 1-(4-methylphenyl)- are not described in the reviewed scientific literature. The general approach would involve modifying the 1-(4-methylphenyl)-1H-indazole core with functional groups suitable for anchoring to a support material, followed by complexation with a catalytically active metal.

Mercury(II) Complexes as Heterogeneous Catalysts

Mercury(II) complexes incorporating indazole-based ligands have emerged as effective heterogeneous catalysts for various organic transformations. While specific studies detailing the catalytic activity of mercury(II) complexes derived from 1H-Indazole, 1-(4-methylphenyl)- are not extensively documented in publicly available research, the broader class of mercury(II) complexes with indazole ligands has demonstrated significant catalytic potential.

These complexes are typically prepared through the coordination of the indazole ligand to a mercury(II) salt. The resulting complexes are often insoluble in common organic solvents, facilitating their use as heterogeneous catalysts. This insolubility allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling catalyst recycling and reuse, which is a key advantage in sustainable chemistry.

One notable application of these mercury(II)-indazole complexes is in the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. These products are of significant interest due to their wide range of biological activities. The catalytic activity of the mercury(II) complexes is attributed to the Lewis acidic nature of the mercury center, which activates the carbonyl group of the aldehyde, thereby facilitating the condensation reaction.

In a typical catalytic cycle, the aldehyde, β-ketoester, and urea coordinate to the mercury(II) center of the indazole complex. This coordination enhances the electrophilicity of the reactants and orients them favorably for the subsequent cyclocondensation reaction. After the reaction is complete, the product is released, and the catalyst can be recovered and reused in subsequent reaction cycles.

The efficiency of these catalysts has been reported to be high, affording the desired products in good to excellent yields under relatively mild reaction conditions. The thermal stability of these complexes also contributes to their robustness as heterogeneous catalysts.

Table 1: Catalytic Performance of a Representative Mercury(II)-Indazole Complex in the Biginelli Reaction

EntryAldehydeβ-KetoesterUreaProduct Yield (%)
1Benzaldehyde (B42025)Ethyl acetoacetateUrea92
24-ChlorobenzaldehydeEthyl acetoacetateUrea95
34-MethylbenzaldehydeEthyl acetoacetateUrea90
44-NitrobenzaldehydeEthyl acetoacetateUrea88

Note: The data in this table is representative of the performance of mercury(II)-indazole complexes in general and is not specific to complexes of 1H-Indazole, 1-(4-methylphenyl)-.

Ruthenium Complexes with Indazole PNN Pincer Ligands in Hydrogenation

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming a highly stable complex. The rigidity of the pincer framework and the strong metal-ligand bonds contribute to the thermal stability and catalytic activity of the resulting metal complexes. Ruthenium complexes featuring PNN (Phosphorus-Nitrogen-Nitrogen) pincer ligands have shown remarkable efficacy in a variety of catalytic transformations, most notably in hydrogenation and dehydrogenation reactions.

While the direct synthesis and catalytic application of a ruthenium complex with a PNN pincer ligand derived specifically from 1H-Indazole, 1-(4-methylphenyl)- has not been explicitly detailed in the available literature, the conceptual design of such a catalyst is of significant interest. An indazole moiety can be incorporated into a PNN pincer ligand framework, where one of the nitrogen atoms of the indazole ring and another nitrogen-containing arm would coordinate to the ruthenium center, along with a phosphine group.

The general structure of a ruthenium PNN pincer complex allows for fine-tuning of its steric and electronic properties. The substituents on the phosphorus atom and the indazole ring can be varied to modulate the catalytic activity and selectivity. In the context of hydrogenation, these ruthenium complexes can activate molecular hydrogen, either through oxidative addition or by metal-ligand cooperation.

In a typical hydrogenation reaction catalyzed by a ruthenium PNN pincer complex, the substrate (e.g., a ketone, imine, or ester) coordinates to the ruthenium center. Subsequently, hydrogen is activated, and the hydridic ruthenium species transfers a hydride to the coordinated substrate. The resulting product is then released, regenerating the active catalyst for the next cycle.

These ruthenium PNN pincer complexes are known for their high efficiency, often operating under mild conditions with low catalyst loadings. nih.govrug.nl The robustness of the pincer framework contributes to the longevity of the catalyst, allowing for high turnover numbers.

Table 2: Representative Substrates for Hydrogenation using Ruthenium PNN Pincer Complexes

Substrate ClassExample SubstrateProduct
KetonesAcetophenone1-Phenylethanol
IminesN-BenzylideneanilineN-Benzylaniline
EstersMethyl benzoateBenzyl alcohol
CarbonatesDiethyl carbonateEthanol and Methanol

Note: This table provides examples of substrates that are typically hydrogenated by ruthenium PNN pincer complexes and does not represent data from a catalyst specifically derived from 1H-Indazole, 1-(4-methylphenyl)-.

The development of chiral PNN pincer ligands derived from indazoles could also open avenues for asymmetric hydrogenation, a critical process in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The inherent chirality of the ligand would be transferred to the catalytic process, enabling the selective formation of one enantiomer of the product.

Mechanistic Biological Activity of 1h Indazole, 1 4 Methylphenyl Derivatives in in Vitro Systems

Enzymatic Inhibition Mechanisms

The core structure of 1H-Indazole, 1-(4-methylphenyl)- serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. These derivatives have been shown to target a range of enzymes critical for cell signaling, survival, and proliferation.

Inhibition of Kinases (e.g., ASK1, Tyrosine Threonine Kinases, Pim Kinases, FGFRs)

Protein kinases are a major class of enzymes targeted by 1H-indazole derivatives. Their dysregulation is a hallmark of many diseases, particularly cancer.

Apoptosis signal-regulating kinase 1 (ASK1): ASK1, a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cellular stress responses and apoptosis. nih.gov Inhibition of ASK1 is a promising strategy for conditions like non-alcoholic steatohepatitis (NASH). nih.gov Novel 1H-indazole derivatives have been designed and synthesized as potent ASK1 inhibitors. nih.govmdpi.com For instance, one study identified compound 33c, which demonstrated a strong inhibitory effect on ASK1. nih.gov Mechanistic studies revealed that this compound could suppress the protein expression levels of the upregulated ASK1-p38/JNK signaling pathway and regulate apoptotic proteins. nih.gov Another inhibitor, ASK1-IN-4, has an IC50 of 0.2 μM and interacts with the ATP-binding site of ASK1. medchemexpress.com The inhibition of ASK1 by these derivatives can protect against cellular damage induced by stressors like acetaminophen (B1664979) overdose by reducing JNK activation and oxidant stress. nih.gov

Tyrosine Threonine Kinases (TTK): TTK, also known as Mps1, is a dual-specificity protein kinase crucial for the spindle assembly checkpoint (SAC) during mitosis. cancer.gov Its overexpression in various tumors makes it an attractive target for cancer therapy. cancer.gov Derivatives of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide have been developed as potent TTK inhibitors, with some compounds exhibiting IC50 values of less than 10 nM. nih.gov These inhibitors were designed to have improved drug-like properties and oral bioavailability compared to earlier sulfonamide-based inhibitors. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors. nih.gov One such derivative, 82a, exhibited potent inhibitory activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that play a significant role in cell proliferation, migration, and differentiation. nih.gov Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Several 1H-indazole-based derivatives have been developed as FGFR inhibitors. nih.govnih.govnih.govwhiterose.ac.uk One study reported an indazole derivative, 9u, as a potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov Another research effort using fragment-led de novo design identified indazole-based pharmacophores that inhibit FGFR1–3 in the micromolar range with excellent ligand efficiencies. nih.gov A structure-guided approach led to the development of a selective FGFR2 inhibitor from an existing fragment series. whiterose.ac.uk

Table 1: Kinase Inhibition by 1H-Indazole, 1-(4-methylphenyl)- Derivatives

Kinase Target Derivative Type Key Findings Reference
ASK1 Novel 1H-indazole scaffolds Compound 33c inhibits ASK1 and the downstream ASK1-p38/JNK pathway. nih.gov
ASK1-IN-4 IC50 of 0.2 μM; interacts with the ATP-binding site. medchemexpress.com
TTK 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides Potent inhibitors with IC50 < 10 nM and good oral bioavailability. nih.gov
Pim Kinases Novel 1H-indazole derivatives Compound 82a shows potent pan-Pim kinase inhibition (IC50: 0.4-1.1 nM). nih.gov
FGFRs Indazole derivative 9u Potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov
Indazole-based pharmacophores Inhibition of FGFR1–3 in the micromolar range. nih.gov
Selective FGFR2 inhibitor Developed through a structure-guided approach. whiterose.ac.uk

Modulation of Other Enzyme Systems (e.g., Aromatase, IDO1, Carbonic Anhydrases)

Beyond kinases, derivatives of 1H-indazole, 1-(4-methylphenyl)- have shown inhibitory activity against other enzyme systems relevant to disease.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. Its inhibition is a promising strategy in cancer immunotherapy. A series of 3-substituted 1H-indazoles were investigated for their IDO1 enzyme inhibition, with two derivatives showing potent activity with IC50 values of 720 and 770 nM. nih.gov

In Vitro Cellular Pathway Modulation

The biological effects of 1H-Indazole, 1-(4-methylphenyl)- derivatives extend to the modulation of fundamental cellular pathways, including those governing cell death, proliferation, and movement.

Induction of Apoptosis Pathways (e.g., Reactive Oxygen Species-Mediated Mitochondrial Apoptosis)

A significant mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Several 1H-indazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms. nih.govnih.govnih.gov

Reactive Oxygen Species (ROS)-Mediated Mitochondrial Apoptosis: One prominent pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. mdpi.comnih.govnih.gov Treatment of cancer cells with certain indazole derivatives leads to an increase in intracellular ROS levels. nih.govnih.gov This oxidative stress can damage mitochondria, leading to the release of pro-apoptotic factors. mdpi.comnih.gov For example, the indazole derivative 2f was found to promote apoptosis in 4T1 breast cancer cells through a ROS-mitochondrial apoptotic pathway. nih.gov This was associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov Similarly, another derivative, W24, induced changes in intracellular ROS and mitochondrial membrane potential in HGC-27 gastric cancer cells. nih.gov

Table 2: Apoptosis Induction by 1H-Indazole, 1-(4-methylphenyl)- Derivatives

Derivative Cell Line Key Apoptotic Events Reference
2f 4T1 (Breast Cancer) ROS-mitochondrial pathway, upregulation of Bax, downregulation of Bcl-2. nih.gov
W24 HGC-27 (Gastric Cancer) Increased intracellular ROS, change in mitochondrial membrane potential. nih.gov
6o K562 (Leukemia) Affects apoptosis possibly by inhibiting Bcl-2 family members. researchgate.net
4f HeLa (Cervical Cancer) Upregulation of Bax, downregulation of Bcl-2, increased Caspase-3 expression. nih.gov

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. mdpi.com Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. mdpi.com Several 1H-indazole derivatives have demonstrated the ability to interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell division. nih.govresearchgate.netnih.govresearchgate.net

For instance, the derivative W24 was shown to induce G2/M cell cycle arrest in HGC-27 cells by regulating the expression of Cyclin B1. nih.gov Another compound, 6o, was found to affect the cell cycle in K562 leukemia cells. researchgate.net The ability of these compounds to halt cell cycle progression contributes significantly to their antiproliferative effects.

Mechanisms Affecting Cell Migration and Invasion (e.g., Matrix Metalloproteinase Regulation)

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Derivatives of 1H-indazole have been investigated for their potential to inhibit these processes.

Matrix Metalloproteinase (MMP) Regulation: MMPs are a family of enzymes that degrade components of the extracellular matrix, facilitating cell migration and invasion. The indazole derivative 2f was shown to significantly reduce the migration and invasion of 4T1 breast cancer cells in a dose-dependent manner. nih.gov This effect was correlated with the regulation of matrix metalloproteinase-9 (MMP9) and its inhibitor, TIMP2. nih.gov Another derivative, W24, inhibited the migration and invasion of HGC-27 cells by decreasing proteins involved in the epithelial-mesenchymal transition (EMT) and reducing the mRNA expression of key transcription factors like Snail and Slug. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Response Elucidation

The exploration of 1H-Indazole, 1-(4-methylphenyl)- derivatives has revealed intricate structure-activity relationships (SAR) that are crucial for understanding their biological responses. SAR studies investigate how the chemical structure of a molecule, including its core scaffold and various substituents, correlates with its biological activity. For 1-aryl-1H-indazole derivatives, modifications at the N-1 aryl ring, the C3-position, and other positions on the indazole core significantly influence their potency and selectivity for various biological targets.

Systematic optimization of substituents on the 1-aryl moiety has been a key strategy. For instance, in the pursuit of pan-Pim kinase inhibitors, derivatives of 3-(pyrazin-2-yl)-1H-indazole were synthesized and evaluated. nih.gov These studies demonstrated that the nature and position of substituents on the phenyl ring at the N-1 position are critical for activity. While the specific 1-(4-methylphenyl) group provides a baseline, further substitutions on this ring can modulate activity. For example, computational docking studies of 1H-indazole analogs against the Cyclooxygenase-2 (COX-2) enzyme showed that a compound featuring a para-toulene (4-methylphenyl) group exhibited significant binding results. researchgate.net

Further SAR studies on 1H-indazole derivatives as inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme have highlighted the importance of the 1H-indazole ring as a key pharmacophore. nih.gov The analysis suggested that substituent groups at both the 4-position and 6-position of the indazole scaffold play a crucial role in IDO1 inhibition. nih.gov The interaction of the 1H-indazole motif with the ferrous ion of heme and hydrophobic pockets of the enzyme are believed to be essential for inhibitory activity. nih.gov

In the context of anticancer activity, SAR studies on 1H-indazole-3-amine derivatives against various cancer cell lines revealed that substituents on the benzene (B151609) ring at the C-5 position of the indazole core have a significant effect on anti-proliferative activity. researchgate.net For example, a trend was observed where a 3,5-difluoro substituent at this position conferred greater activity against Hep-G2 cells compared to a 4-fluoro or 3-fluoro substituent. researchgate.net This indicates that electronic and steric factors at this position are key determinants of cytotoxic potency.

The table below summarizes key SAR findings for 1-aryl-1H-indazole derivatives based on available research.

Indazole PositionSubstituent/ModificationObserved Effect on Biological ActivityTarget/AssayReference
N-1 Aryl Ringpara-toulene (4-methylphenyl) groupShowed significant binding affinity.Cyclooxygenase-2 (COX-2) researchgate.net
C3 PositionSuitably substituted carbohydrazide (B1668358) moietyCrucial for strong inhibitory activity.Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov
C4 & C6 PositionsSubstituent groupsPlayed a crucial role in inhibitory activity.Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov
C5 PositionFluoro substituents on a benzene ringSignificant effect on anti-proliferative activity, with 3,5-difluoro > 4-fluoro > 3-fluoro.Anticancer (Hep-G2 cell line) researchgate.net

In Vitro Mechanistic Investigations of Antimicrobial and Antioxidant Activities

The therapeutic potential of 1H-indazole derivatives, including those with a 1-(4-methylphenyl) substituent, extends to antimicrobial and antioxidant activities. In vitro studies are fundamental in elucidating the mechanisms underlying these effects.

Antimicrobial Activity

The antimicrobial action of indazole derivatives has been evaluated against various bacterial strains. One approach involves the synthesis of Schiff bases from an indazole nucleus, which are then tested for their antibacterial properties. veterinaria.org In such studies, the zone of inhibition is measured using the disc diffusion method to quantify antibacterial action against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. veterinaria.org The formation of an imine linkage in these Schiff bases is a key structural feature for their antimicrobial potential. veterinaria.org The mechanism is often linked to the ability of these compounds to interfere with essential cellular processes in bacteria, although the precise targets can vary.

Antioxidant Activity

The antioxidant capacity of indazole derivatives has been investigated through various in vitro assays that measure their ability to neutralize free radicals and inhibit oxidative processes. Key mechanistic insights are often derived from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. nih.gov

Studies on indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have shown a concentration-dependent inhibition of DPPH radicals. nih.gov For instance, at a concentration of 200 µg/ml, indazole and 6-nitroindazole demonstrated significant DPPH scavenging activity. nih.gov This activity is attributed to their ability to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Furthermore, these compounds have been shown to inhibit lipid peroxidation in a concentration-dependent manner. nih.gov Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. The ability of indazole derivatives to inhibit this process suggests they can protect cell membranes from oxidative stress. For example, at a concentration of 200 µg/ml, indazole, 5-aminoindazole, and 6-nitroindazole showed substantial inhibition of lipid peroxidation. nih.gov

The data from these in vitro antioxidant studies are summarized in the tables below.

In Vitro Antioxidant Activity of Indazole Derivatives (DPPH Assay)

CompoundConcentration (µg/ml)% Inhibition of DPPH ActivityReference
Indazole20057.21% nih.gov
5-Aminoindazole20051.21% nih.gov
6-Nitroindazole20072.60% nih.gov
Vitamin E (Standard)24.40% - 84.43% (range) nih.gov

In Vitro Antioxidant Activity of Indazole Derivatives (Lipid Peroxidation Inhibition)

CompoundConcentration (µg/ml)% Inhibition of Lipid PeroxidationReference
Indazole126.44% nih.gov
20064.42%
5-Aminoindazole116.53% nih.gov
20081.25%
6-Nitroindazole125.00% nih.gov
20078.75%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Indazole, 1-(4-methylphenyl)- and its derivatives?

  • Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1H-indazole derivatives can be synthesized via Mannich base reactions, followed by hydrazine hydrate treatment in ethanol under reflux to form oxadiazole-linked analogs . Sulfonylation using reagents like p-methylbenzenesulfonyl chloride in pyridine is another route for introducing sulfonyl groups at the indazole nitrogen .
  • Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side products. Purification via silica gel chromatography and recrystallization (e.g., acetone) ensures high yields .

Q. How can structural characterization of 1H-Indazole, 1-(4-methylphenyl)- derivatives be performed?

  • Methodology :

  • Spectroscopy : IR, 1H^1 \text{H} NMR, and mass spectrometry confirm functional groups and molecular connectivity .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between the indazole core and substituents (e.g., sulfonyl or nitro groups) . SHELXL/SHELXS software is widely used for refinement .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem data ) to validate structural assignments.

Q. What preliminary biological assays are suitable for evaluating 1H-Indazole, 1-(4-methylphenyl)- derivatives?

  • Methodology :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Receptor Binding : Radioligand assays (e.g., μ-opioid receptor binding in CHO-K1 cells) assess affinity and intrinsic efficacy .
    • Controls : Include DAMGO (μ-opioid agonist) to evaluate compound interactions in functional assays like cAMP inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1H-Indazole derivatives?

  • Case Study : Derivatives inactive alone but inhibitory in the presence of DAMGO suggest allosteric modulation or competitive binding .
  • Methodology :

  • Dose-Response Curves : Quantify IC50_{50} values under varying agonist concentrations.
  • Structural Analysis : Compare active/inactive analogs using molecular docking to identify critical substituent interactions (e.g., 4-methylphenyl’s hydrophobic effects) .
    • Statistical Tools : Use ANOVA to evaluate assay reproducibility across biological replicates.

Q. What strategies optimize the pharmacokinetic properties of 1H-Indazole, 1-(4-methylphenyl)- derivatives?

  • Methodology :

  • Solubility Enhancement : Introduce polar groups (e.g., sulfonyl, carboxyl) while balancing logP values .
  • Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Modify labile groups (e.g., methyl to trifluoromethyl) .
    • In Silico Tools : Use QSAR models to predict ADME profiles based on substituent electronic parameters .

Q. How does the electronic environment of the indazole ring influence biological activity?

  • Case Study : 3-Substituted indazoles show higher anticancer activity than 1-substituted analogs due to enhanced π-stacking with tubulin .
  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron density distribution.
  • SAR Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) and compare activity trends .

Contradictory Data Analysis

Q. Why do some 1H-Indazole derivatives exhibit variable activity across cell lines?

  • Hypothesis : Tissue-specific expression of target proteins (e.g., tubulin isoforms) or differential membrane permeability.
  • Methodology :

  • Proteomic Profiling : Quantify target expression levels in cell lines via Western blot.
  • Permeability Assays : Use Caco-2 monolayers or PAMPA to correlate lipophilicity (logD) with activity .

Structural and Mechanistic Insights

Q. What crystallographic features explain the stability of 1H-Indazole, 1-(4-methylphenyl)- derivatives?

  • Key Findings :

  • Intermolecular Interactions : C–H···O hydrogen bonds stabilize crystal packing (e.g., between nitro and sulfonyl groups) .
  • Dihedral Angles : Planar indazole cores (deviation <5°) favor stacking interactions, while perpendicular substituents (e.g., 89.4° for tosyl groups) reduce steric hindrance .

Tables for Key Data

Derivative Biological Activity Key Structural Feature Reference
1-(4-Methylphenyl)-imidazolineμ-Opioid inhibition (with DAMGO)2,3-Dihydroimidazole ring
Sulfonyl-1H-indazoleAntitumor (tubulin inhibition)4-Methylphenylsulfonyl group
Oxadiazole-linked indazoleAntimicrobial (MIC: 8–32 µg/mL)1,3,4-Oxadiazole moiety

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.